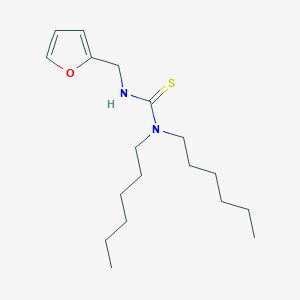![molecular formula C16H14ClN3O3S B4127047 N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide](/img/structure/B4127047.png)
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide
Descripción general
Descripción
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the 2-chloro-4-nitroaniline precursor. This precursor can be synthesized through the nitration of 2-chloroaniline using nitric acid under controlled conditions . The next step involves the reaction of 2-chloro-4-nitroaniline with carbon disulfide and a suitable base to form the corresponding dithiocarbamate intermediate. Finally, this intermediate is reacted with 3,5-dimethylbenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The nitro and chloro groups may facilitate binding to enzymes or receptors, while the benzamide core provides structural stability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted benzamides and dithiocarbamates, such as:
- N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-benzamide
- N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide
Uniqueness
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide is unique due to the specific combination of functional groups and the 3,5-dimethyl substitution on the benzamide core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-9-5-10(2)7-11(6-9)15(21)19-16(24)18-14-4-3-12(20(22)23)8-13(14)17/h3-8H,1-2H3,(H2,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAYALHKVNKYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4126965.png)
![2-[{[2-(methylamino)pyridin-3-yl]methyl}(3-thienylmethyl)amino]butan-1-ol](/img/structure/B4126971.png)


![2-[4-(benzoylamino)benzoyl]-N-phenylhydrazinecarboxamide](/img/structure/B4126982.png)

![4-(2-methoxyphenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4126992.png)
![ethyl 4-{[4-(acetylamino)phenyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B4126996.png)
![N-(2-methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4126998.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4127019.png)
![methyl 4-chloro-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4127030.png)

![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B4127056.png)
![methyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4127058.png)
